Global Histone Acetylation: MC2392 Shows Negligible HDACi Activity Versus MS-275 and SAHA
In U937 leukemia cells treated for 24 hours at 5 μmol/L under identical conditions, MC2392 did not induce a net increase in global histone acetylation, in stark contrast to its parent compound MS-275 (a class I HDAC inhibitor) and the pan-HDAC inhibitor SAHA (Vorinostat), both of which produced clear histone hyperacetylation [1]. Furthermore, MC2392 did not induce p21 protein expression at this concentration, whereas MS-275 did, corroborating the absence of functional HDAC inhibitory output [1]. In vitro enzymatic assays confirmed that MC2392 exerted only minimal, if any, direct inhibitory action on recombinant HDAC1 and HDAC4 [1].
| Evidence Dimension | Global histone acetylation induction (Western blot, 24 h treatment) |
|---|---|
| Target Compound Data | No net increase in global histone acetylation at 5 μmol/L; no p21 induction |
| Comparator Or Baseline | MS-275 (5 μmol/L): robust increase in histone acetylation and p21 induction; SAHA (5 μmol/L): robust histone hyperacetylation |
| Quantified Difference | Qualitative: MC2392 shows essentially no HDACi activity vs. clear HDACi activity for MS-275 and SAHA at equimolar concentration |
| Conditions | U937 leukemia cells; 24-hour treatment; 5 μmol/L compound concentration; Western blot for acetylated histones and p21 |
Why This Matters
This demonstrates that MC2392 does not function as a conventional HDAC inhibitor, eliminating concerns about broad HDAC-related off-target effects and enabling context-selective targeting not achievable with MS-275 or SAHA.
- [1] De Bellis F, Carafa V, Conte M, Rotili D, Petraglia F, Matarese F, et al. Context-selective death of acute myeloid leukemia cells triggered by the novel hybrid retinoid-HDAC inhibitor MC2392. Cancer Res. 2014;74(8):2328-2339. doi:10.1158/0008-5472.CAN-13-2568. (See Fig. 1B, 1C; Results section 'MC2392 inhibits HDAC activity of the PML-RARα complex') View Source
